molecular formula C23H29NO5 B1295476 p-Nitrophenyl p-decyloxybenzoate CAS No. 63635-84-7

p-Nitrophenyl p-decyloxybenzoate

Cat. No. B1295476
CAS RN: 63635-84-7
M. Wt: 399.5 g/mol
InChI Key: SYQHCBATGVPGPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related nitrophenyl compounds involves various strategies. For instance, the convertible isocyanide 2-nitrophenyl isocyanide is used for the efficient synthesis of a fused gamma-lactam beta-lactone bicycle, which is a part of the proteasome inhibitor omuralide . This demonstrates the versatility of nitrophenyl derivatives in complex organic syntheses. Although the synthesis of p-nitrophenyl p-decyloxybenzoate is not explicitly described, similar methods could potentially be applied.

Molecular Structure Analysis

The molecular structure of nitrophenyl derivatives can be complex and is often determined using X-ray diffraction techniques. For example, the crystal structure of α-cyclodextrin complexes with p-nitrophenol was determined, showing that the guest molecule is included in the α-cyclodextrin cavity . This suggests that the molecular structure of p-nitrophenyl p-decyloxybenzoate could also form complexes with other molecules, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

Nitrophenyl esters are known to participate in various chemical reactions. For instance, benzyloxycarbonylarginine p-nitrophenyl ester salts are used in acylations of amines, catalyzed by 1-hydroxybenzotriazole . This indicates that p-nitrophenyl p-decyloxybenzoate could also be reactive towards nucleophiles, especially in the presence of catalysts.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrophenyl derivatives can be influenced by their molecular structure. The solvolysis of α-(p-substitutedphenyl)cyclopropylcarbinyl p-nitrobenzoate in aqueous dioxan was studied, and the kinetic data suggest that the electronic nature of the substituents can significantly affect the reaction rates . This implies that the decyloxy group in p-nitrophenyl p-decyloxybenzoate could also impact its solubility and reactivity.

Scientific Research Applications

Enzymatic Activity Visualization

p-Nitrophenyl p-decyloxybenzoate has been utilized in the cytochemical demonstration of succinic dehydrogenase. A p-nitrophenyl substituted ditetrazole, similar in structure, allowed for the visualization of enzyme activity in tissue sections, underlining its importance in histochemical research (Nachlas et al., 1957).

Catalytic Reactions

The compound has applications in catalytic reactions. For instance, studies have shown that p-nitrophenyl acetate and related compounds can be effectively cleaved by certain catalysts in aqueous solutions, indicating potential use in chemical synthesis and analysis (Moss et al., 1984).

Electron Spin Resonance in Enzymatic Reduction

p-Nitrophenyl derivatives, which include compounds like p-Nitrophenyl p-decyloxybenzoate, are significant in studying the enzymatic reduction process. Electron spin resonance spectra observed during these reductions provide insights into the mechanisms of nitroaromatic anion radicals formation (Mason & Holtzman, 1975).

Structural Studies in Cyclodextrin Complexes

These compounds are used in the study of cyclodextrin complexes. The crystal structures of α-cyclodextrin complexes with p-nitrophenol, a compound similar in structure to p-Nitrophenyl p-decyloxybenzoate, help understand molecular interactions and inclusion phenomena (Harata, 1977).

Protease Enzyme Inhibition

These derivatives have been explored for their potential in inhibiting serine protease enzymes. Studies indicate that certain phenyl esters of benzoylbenzoates, which share structural similarities, can inhibit enzymes like chymotrypsin and thrombin (Jones & Porter, 1999).

Corrosion Inhibition

Research has shown that compounds such as 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole, structurally related to p-Nitrophenyl p-decyloxybenzoate, can influence the corrosion of metals in acidic environments, suggesting their potential use as corrosion inhibitors (Lagrenée et al., 2001).

Hypoxia-Selective Imaging Agents

Technetium and rhenium tricarbonyl complexes with ligands containing nitrobenzyl groups, like p-nitrophenyl pyridylhydrazone, have been developed for potential use as hypoxia-selective imaging agents. These complexes, including those with structures similar to p-Nitrophenyl p-decyloxybenzoate, show promise in selective uptake by hypoxic cells, which is crucial for cancer diagnosis and treatment monitoring (North et al., 2015).

Liquid Crystal Research

p-Nitrophenyl p-decyloxybenzoate is directly studied in the context of liquid crystal research. Investigations into its smectic A phase reveal insights into molecular associations and phase transitions, which are fundamental in the development and understanding of liquid crystal technologies (Cladis et al., 1979).

Enzymatic Reduction in Pesticide Metabolism

Studies involving the enzymatic reduction of compounds structurally similar to p-Nitrophenyl p-decyloxybenzoate, such as O,O-(4-nitrophenyl) phosphorothioate, provide insights into the metabolism of certain insecticides. Understanding these processes is critical for evaluating the environmental and health impacts of pesticide use (Hitchcock & Murphy, 1967).

Synthesis of Bioactive Compounds

p-Nitrophenyl isocyanide, related to p-Nitrophenyl p-decyloxybenzoate, is used in the synthesis of complex bioactive structures, such as gamma-lactam beta-lactone, demonstrating its utility in the development of pharmaceutical compounds (Gilley & Kobayashi, 2008).

Mitochondrial Oxidative Stress Indicators

Compounds with p-nitrobenzoyl groups have been employed as near-infrared ratiometric fluorescent probes for the detection of cysteine in mitochondria. This application is significant in indicating mitochondrial oxidative stress in vivo, contributing to the understanding of cellular responses to oxidative damage (Yin et al., 2015).

properties

IUPAC Name

(4-nitrophenyl) 4-decoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO5/c1-2-3-4-5-6-7-8-9-18-28-21-14-10-19(11-15-21)23(25)29-22-16-12-20(13-17-22)24(26)27/h10-17H,2-9,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQHCBATGVPGPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30213005
Record name p-Nitrophenyl p-decyloxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30213005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Nitrophenyl p-decyloxybenzoate

CAS RN

63635-84-7
Record name p-Nitrophenyl p-decyloxybenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063635847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Nitrophenyl p-decyloxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30213005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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